5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is an organic compound with the molecular formula C9H7N3O It is a heterocyclic compound containing a pyrazolo[1,5-A]pyridine ring system with a methoxy group at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the reaction of 3-bromo-5-methoxypyridine with appropriate reagents. One common method involves dissolving 3-bromo-5-methoxypyridine in dichloroethane and cooling the solution to 5°C. 2,4,6-Trimethylbenzenesulfonic acid hydroxylamine is then added dropwise, maintaining the temperature below 10°C. The mixture is stirred at 10-20°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups such as halides or amines.
Scientific Research Applications
5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile: This compound has a similar structure but with a bromine atom at the 6-position.
5-Methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a cyano group at the 3-position.
Uniqueness
5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2102412-03-1 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-8-2-3-12-9(4-8)7(5-10)6-11-12/h2-4,6H,1H3 |
InChI Key |
RHAPEBHSNVVRLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.